molecular formula C11H12FNO4 B2518301 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran CAS No. 1092496-33-7

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran

Cat. No.: B2518301
CAS No.: 1092496-33-7
M. Wt: 241.218
InChI Key: NWPSPBDAEKRJNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran typically involves the reaction of 4-fluoro-2-nitrophenol with tetrahydrofuran in the presence of a suitable base and a coupling agent . The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Coupling Agent: Tosyl chloride or similar reagents

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, thiols, sodium hydride, dimethylformamide

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol

    Oxidation: Potassium permanganate, acetone

Major Products Formed

    Nucleophilic Substitution: 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran

    Reduction: 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran

    Oxidation: 2-[(4-Fluoro-2-nitrophenoxy)methyl]butyrolactone

Scientific Research Applications

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluoro-2-nitrophenoxy)methyl]butyrolactone
  • 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran
  • 2-[(4-Fluoro-2-nitrophenoxy)ethyl]tetrahydrofuran

Uniqueness

2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluoro-2-nitrophenoxy)methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPSPBDAEKRJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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